molecular formula C20H24ClN3O2 B2660155 2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 889807-48-1

2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2660155
CAS RN: 889807-48-1
M. Wt: 373.88
InChI Key: MVUHGAQXTFLGTP-UHFFFAOYSA-N
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Description

The compound “2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments . Another study reported the synthesis of N-substituted-(4-methoxyphenyl)piperazinyl-pyridazin-3(2H)-one derivatives as a result of a six-step reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as HRMS, IR, 1H and 13C NMR experiments . These techniques allow for the identification of the various functional groups present in the molecule and the determination of the overall molecular structure.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve nucleophilic substitution reactions . In one example, the reaction was initiated with the nucleophilic substitution of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine to reach the main substrate .

Mechanism of Action

While the specific mechanism of action for “2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide” is not mentioned in the retrieved papers, compounds with a similar structure have been studied for their inhibitory activity against acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This suggests that the compound could potentially modulate the pharmacokinetic properties of a drug substance .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, such as its potential as an acetylcholinesterase inhibitor . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

properties

IUPAC Name

2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-15-18(21)4-3-5-19(15)24-12-10-23(11-13-24)14-20(25)22-16-6-8-17(26-2)9-7-16/h3-9H,10-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUHGAQXTFLGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

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